[3-(Acetyloxy)cyclobutyl](chloro)mercury
Description
3-(Acetyloxy)cyclobutylmercury (CAS 57297-72-0) is an organomercury compound with the molecular formula C₆H₉O₂ClHg and a molecular weight of 349.177 g/mol . Its structure consists of a cyclobutane ring substituted with an acetyloxy group (-OAc) at the 3-position and a mercury-chloride (-HgCl) moiety . The cyclobutyl scaffold introduces significant ring strain, which may influence its reactivity compared to larger cycloalkanes.
Properties
CAS No. |
57297-72-0 |
|---|---|
Molecular Formula |
C6H9ClHgO2 |
Molecular Weight |
349.18 g/mol |
IUPAC Name |
(3-acetyloxycyclobutyl)-chloromercury |
InChI |
InChI=1S/C6H9O2.ClH.Hg/c1-5(7)8-6-3-2-4-6;;/h2,6H,3-4H2,1H3;1H;/q;;+1/p-1 |
InChI Key |
UJDMWFBBMQXBSX-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)OC1CC(C1)[Hg]Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Acetyloxy)cyclobutylmercury typically involves the reaction of cyclobutyl derivatives with mercuric chloride in the presence of acetic anhydride. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of 3-(Acetyloxy)cyclobutylmercury may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(Acetyloxy)cyclobutylmercury can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The compound can be reduced under specific conditions to yield different organomercury species.
Substitution: It can participate in substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acetyloxy-substituted cyclobutyl derivatives, while substitution reactions can produce a variety of organomercury compounds with different functional groups.
Scientific Research Applications
Chemistry: 3-(Acetyloxy)cyclobutylmercury is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds. It serves as an intermediate in the synthesis of more complex organomercury compounds.
Biology and Medicine: In biological research, organomercury compounds are studied for their interactions with biological molecules. 3-(Acetyloxy)cyclobutylmercury may be used in studies related to enzyme inhibition and protein binding.
Industry: The compound finds applications in the production of pharmaceuticals and agrochemicals. Its unique chemical properties make it valuable in the synthesis of active pharmaceutical ingredients and other specialized chemicals.
Mechanism of Action
The mechanism by which 3-(Acetyloxy)cyclobutylmercury exerts its effects involves the interaction of the mercury atom with various molecular targets. The compound can form covalent bonds with sulfur-containing amino acids in proteins, leading to enzyme inhibition. The acetyloxy group may also play a role in modulating the reactivity and stability of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Mercury Compounds
Cycloalkyl-Substituted Mercury Compounds
- Chloro(cyclohexyl)mercury (CAS 24371-94-6, C₆H₁₁ClHg):
This compound features a six-membered cyclohexyl ring instead of a cyclobutane. The larger ring reduces steric strain, enhancing thermal stability compared to the cyclobutyl analog. Its molecular weight (313.19 g/mol) is lower due to the absence of the acetyloxy group . - However, the lack of an acetyloxy substituent limits its utility in esterification or coordination chemistry .
Key Insight : The cyclobutyl scaffold in 3-(Acetyloxy)cyclobutylmercury balances moderate ring strain with functional group versatility, enabling applications in selective organic transformations .
Aryl-Substituted Mercury Compounds
- (3-Bromophenyl)-chloromercury (CAS 1802-39-7, C₆H₄BrClHg):
This arylmercury compound replaces the cyclobutyl group with a brominated benzene ring. The electron-withdrawing bromine enhances electrophilicity at the mercury center, making it more reactive toward nucleophiles than the cyclobutyl analog . - Chloro-(4-hydroxyphenyl)mercury (CAS 623-07-4, C₆H₅ClHgO):
The hydroxyl group enables hydrogen bonding and solubility in polar solvents, contrasting with the hydrophobic cyclobutyl group in the target compound. This difference impacts bioavailability and environmental persistence .
Key Insight : Arylmercury compounds are often more toxic due to their lipophilicity and ability to bioaccumulate, whereas cyclobutyl derivatives may exhibit reduced environmental mobility .
Alkyl Mercury Compounds with Functional Groups
- Acetyloxy[3-(chloromethoxy)propyl]mercury(II) (CAS 5954-14-3, C₆H₁₁ClHgO₃):
This compound features a linear propyl chain with chloromethoxy and acetyloxy substituents. The flexible backbone increases solubility in organic solvents compared to the rigid cyclobutyl structure. However, the absence of ring strain reduces its reactivity in cycloaddition reactions . - Phenylmercuric acetate (CAS 62-38-4, C₈H₈HgO₂):
A widely studied fungicide, this compound combines a phenyl group with an acetate ligand. The acetate group facilitates hydrolysis, releasing toxic Hg²⁺ ions, whereas the acetyloxy group in 3-(Acetyloxy)cyclobutylmercury is more stable under physiological conditions .
Comparative Data Table
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 3-(Acetyloxy)cyclobutylmercury | 57297-72-0 | C₆H₉O₂ClHg | 349.177 | Cyclobutyl ring, acetyloxy group, moderate ring strain |
| Chloro(cyclohexyl)mercury | 24371-94-6 | C₆H₁₁ClHg | 313.19 | Six-membered ring, no acetyloxy group, higher stability |
| (3-Bromophenyl)-chloromercury | 1802-39-7 | C₆H₄BrClHg | 376.96 | Aromatic ring, bromine substituent, high electrophilicity |
| Acetyloxy[3-(chloromethoxy)propyl]mercury(II) | 5954-14-3 | C₆H₁₁ClHgO₃ | 366.18 | Linear chain, ether linkage, flexible backbone |
| Phenylmercuric acetate | 62-38-4 | C₈H₈HgO₂ | 336.74 | Phenyl group, labile acetate ligand, high toxicity |
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